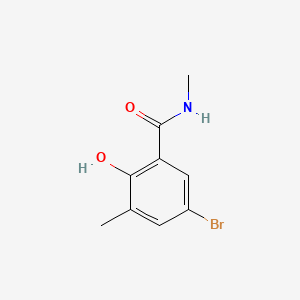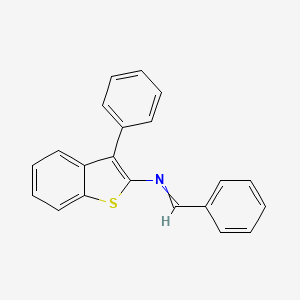
1-phenyl-N-(3-phenyl-1-benzothiophen-2-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-phenyl-N-(3-phenyl-1-benzothiophen-2-yl)methanimine typically involves the reaction of an appropriate aldehyde with a primary amine. The reaction is usually carried out in a solvent such as methanol under reflux conditions for several hours . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from hot ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Phenyl-N-(3-phenyl-1-benzothiophen-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common reagents and conditions for these reactions include solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-phenyl-N-(3-phenyl-1-benzothiophen-2-yl)methanimine, particularly in its role as an antiviral agent, involves the inhibition of viral replication. The compound targets specific viral proteins, interfering with their function and preventing the virus from replicating . The exact molecular pathways and targets are still under investigation, but initial studies have shown promising results.
Comparación Con Compuestos Similares
1-Phenyl-N-(3-phenyl-1-benzothiophen-2-yl)methanimine can be compared to other Schiff bases and benzothiophene derivatives. Similar compounds include:
1-Phenyl-N-(benzothiazol-2-yl)methanimine: This compound has shown similar antiviral properties against MERS-CoV.
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: Known for its antibacterial activity.
3-iodo-2-(thiophen-2-yl)benzo[b]thiophene: Exhibits antifungal properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
51324-20-0 |
|---|---|
Fórmula molecular |
C21H15NS |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
1-phenyl-N-(3-phenyl-1-benzothiophen-2-yl)methanimine |
InChI |
InChI=1S/C21H15NS/c1-3-9-16(10-4-1)15-22-21-20(17-11-5-2-6-12-17)18-13-7-8-14-19(18)23-21/h1-15H |
Clave InChI |
SCNLIJKRECMUPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NC2=C(C3=CC=CC=C3S2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


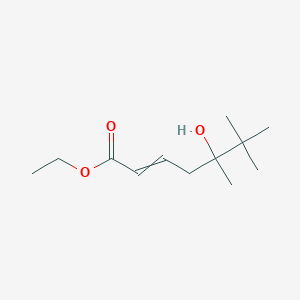
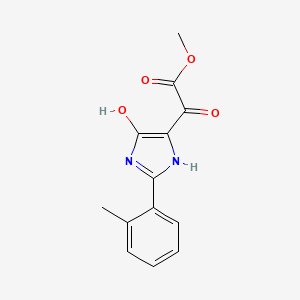
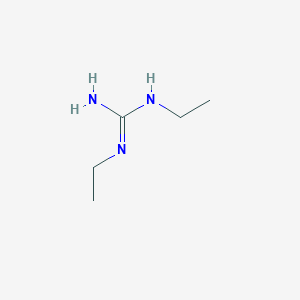
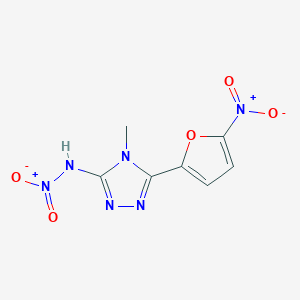
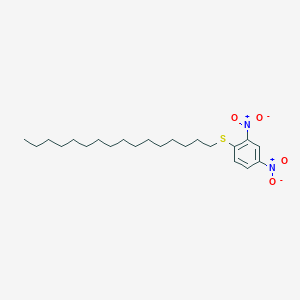
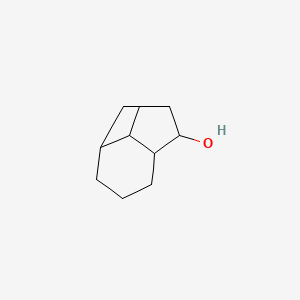
![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14663155.png)
![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-](/img/structure/B14663161.png)
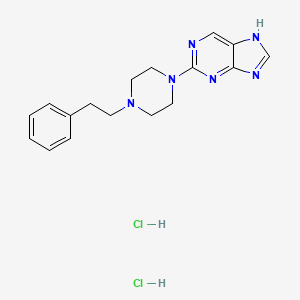
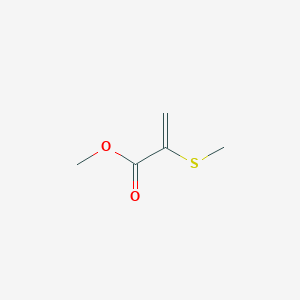

![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
